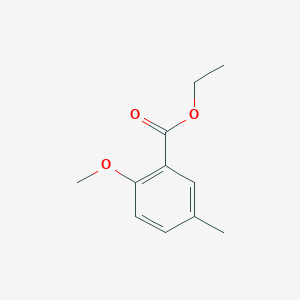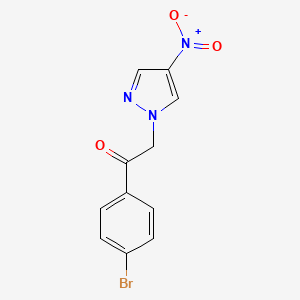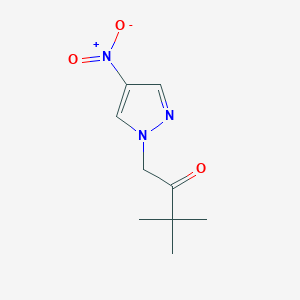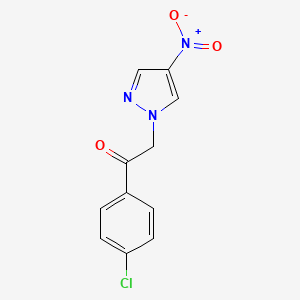
1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one, or CPNP, is a synthetic organic compound belonging to the class of nitrophenylpyrazoles. It is an important research compound due to its wide range of biological activities, and is used in a variety of scientific and medical applications.
Aplicaciones Científicas De Investigación
CPNP has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been used in a variety of scientific and medical applications, including cancer research, drug discovery, and the development of anti-inflammatory drugs. In addition, CPNP has been used in the study of enzyme inhibitors, and as a tool for studying the effects of oxidative stress on cells.
Mecanismo De Acción
CPNP is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, CPNP can reduce inflammation and pain. In addition, CPNP has been found to have anti-tumor activity, which is thought to be mediated by its ability to inhibit the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
CPNP has been found to have a variety of biochemical and physiological effects. In animal studies, CPNP has been found to reduce inflammation, pain, and swelling in the joints. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, CPNP has been found to have anti-tumor effects, and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPNP is a relatively safe compound, and is relatively easy to synthesize in the lab. However, it is important to note that CPNP is a relatively unstable compound, and can decompose over time. In addition, CPNP can be difficult to obtain in large quantities, and it is relatively expensive.
Direcciones Futuras
CPNP has a wide range of potential applications in the medical and scientific fields. In the future, CPNP could be used to develop new anti-inflammatory drugs, to study the effects of oxidative stress on cells, and to develop new enzyme inhibitors. In addition, CPNP could be used to study the effects of COX-2 inhibition on cancer cells, and to develop new anti-tumor drugs. Finally, CPNP could be used to study the effects of oxidative stress on the cardiovascular system, and to develop new treatments for cardiovascular diseases.
Métodos De Síntesis
CPNP can be synthesized in the laboratory through a three-step process. The first step involves the reaction of 4-chlorophenol and 4-nitrophenylhydrazine in an aqueous solution of sodium hydroxide, which produces 4-chloro-2-nitrophenylhydrazone. The second step involves the reaction of the hydrazone with ethyl acetoacetate in a mixture of methanol and glacial acetic acid, which produces a nitrophenylpyrazole. Finally, the nitrophenylpyrazole is reacted with 4-chlorophenylmagnesium bromide in anhydrous ether to yield CPNP.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(4-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-9-3-1-8(2-4-9)11(16)7-14-6-10(5-13-14)15(17)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKACXKSACNFLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)

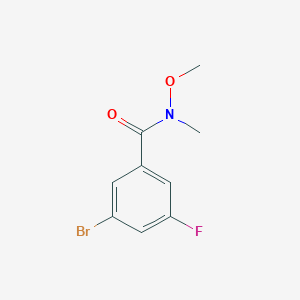

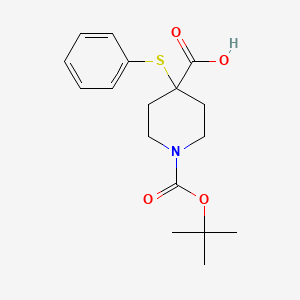
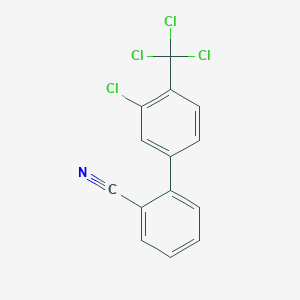
![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)

